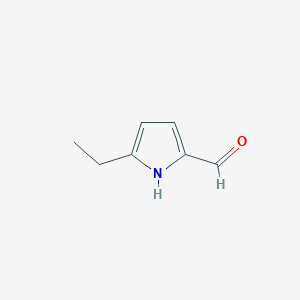
1-((3s,5s,7s)-adamantan-1-yl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((3s,5s,7s)-adamantan-1-yl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride is a synthetic compound characterized by its unique adamantane structure Adamantane derivatives are known for their stability and rigidity, making them valuable in various chemical and pharmaceutical applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3s,5s,7s)-adamantan-1-yl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride typically involves multiple steps:
Formation of the Adamantane Core: The adamantane core can be synthesized through the hydrogenation of dicyclopentadiene, followed by a series of rearrangement reactions.
Functionalization of Adamantane: The adamantane core is then functionalized to introduce the amine group. This can be achieved through reactions such as halogenation followed by amination.
Pyrazole Ring Formation: The pyrazole ring is synthesized separately, often starting from hydrazine and a diketone or α,β-unsaturated carbonyl compound.
Coupling Reaction: The functionalized adamantane and the pyrazole ring are coupled together under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scalability.
化学反応の分析
Types of Reactions
1-((3s,5s,7s)-adamantan-1-yl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst like palladium on carbon, leading to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its rigid adamantane structure provides a stable framework for various chemical transformations.
Biology
In biological research, derivatives of adamantane are often explored for their antiviral and antiparkinsonian properties. This compound could be investigated for similar activities, particularly in the modulation of biological pathways involving amine groups.
Medicine
Medicinally, adamantane derivatives are known for their use in antiviral drugs, such as amantadine. This compound could be explored for its potential in treating viral infections or neurological disorders.
Industry
In the industrial sector, adamantane derivatives are used in the production of high-performance materials. This compound could be utilized in the development of polymers or coatings with enhanced stability and durability.
作用機序
The mechanism of action of 1-((3s,5s,7s)-adamantan-1-yl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The adamantane structure may facilitate binding to hydrophobic pockets in proteins, while the pyrazole ring could participate in hydrogen bonding or π-π interactions.
類似化合物との比較
Similar Compounds
Amantadine: An antiviral and antiparkinsonian agent with a similar adamantane core.
Memantine: Used in the treatment of Alzheimer’s disease, also featuring an adamantane structure.
Rimantadine: Another antiviral drug with an adamantane core.
Uniqueness
1-((3s,5s,7s)-adamantan-1-yl)-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride is unique due to the presence of the pyrazole ring, which can confer additional biological activity and specificity. The combination of the adamantane core with the pyrazole ring makes it a versatile compound for various applications in research and industry.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds
特性
IUPAC Name |
1-(1-adamantyl)-3,5-dimethylpyrazol-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3.ClH/c1-9-14(16)10(2)18(17-9)15-6-11-3-12(7-15)5-13(4-11)8-15;/h11-13H,3-8,16H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYPUTGYNVPIFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C23CC4CC(C2)CC(C4)C3)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 4-[(5-bromo-2-hydroxybenzyl)amino]benzoate](/img/structure/B2604823.png)
![7-chloro-5-(methylsulfanyl)-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2604824.png)






![3-(2,4-dichlorobenzyl)-8-(3-ethoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2604837.png)
![Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2604839.png)

